molecular formula C23H26N4O B2609253 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251600-36-8

7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2609253
CAS No.: 1251600-36-8
M. Wt: 374.488
InChI Key: VESQNZGUBROWJF-UHFFFAOYSA-N
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Description

7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that features a pyrrolidine ring, a naphthyridine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. The process may start with the formation of the naphthyridine core, followed by the introduction of the pyrrolidine ring and other substituents. Common reagents used in these steps include various amines, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological targets is required.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another compound featuring a pyrrolidine ring, used in various medicinal applications.

    Phenylacetone: A simpler compound with a phenyl group, used in the synthesis of various pharmaceuticals.

Uniqueness

What sets 7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-15(2)17-7-6-8-18(13-17)26-21-19-10-9-16(3)25-22(19)24-14-20(21)23(28)27-11-4-5-12-27/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESQNZGUBROWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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